molecular formula C13H14N2O4S B2418624 N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941971-69-3

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2418624
M. Wt: 294.33
InChI Key: QSKOQYMEIDHCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” is a compound related to Sulfamethoxazole . It has a molecular formula of C12H13N3O4S .


Synthesis Analysis

The synthesis of this compound involves several steps and can result in various impurities . The synthetic route is challenging as 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide is always formed in most of its synthetic methods .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H13N3O4S .


Chemical Reactions Analysis

During the synthesis of this compound, several impurities like A, B, C, D, E, and F have been identified . Impurity F is often seen in very minute quantities .


Physical And Chemical Properties Analysis

This compound is a weak acid and forms sodium salts which in aqueous solutions react strongly alkaline having pH range from 9-11 . It has very slight solubility in aqueous solutions at pH of body fluids especially of urine with pH 5-5.7 .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has demonstrated the synthesis of heterocycles based on the "N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide" structure, highlighting their potential as antimicrobial agents. For instance, the synthesis of various heterocycles incorporating a sulfamoyl moiety has shown promising results against in vitro bacterial and fungal activities. The compounds synthesized include 2-pyridone derivatives, chromene derivatives, and hydrazone derivatives, among others, which exhibited significant antimicrobial properties (Darwish, Atia, & Farag, 2014; Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Inhibitory Action on Carbonic Anhydrase

A series of compounds structurally related to pritelivir, including "N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide," were synthesized and investigated for their inhibitory action on human carbonic anhydrase isoforms. These compounds showed low nanomolar inhibition values, indicating their potential therapeutic value in treating conditions like cancer, obesity, epilepsy, and glaucoma (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).

Anti-tumor Activities

The synthesis of novel isoxazole compounds has revealed some members with enhanced anti-tumor activities. For example, a key intermediate, N-【{3-[3-fluoro-4-(1-piperazinyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl】acetamide, was prepared and led to the development of compounds showing improved anti-tumor properties in preliminary biological tests (Hao-fei, 2011).

Application in Drug Metabolism Studies

Research involving "N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide" and related compounds has also extended to drug metabolism studies. For example, investigations on the chemical oxidation of an anticonvulsant compound containing the 5-methylisoxazol-3-yl moiety have provided insights into its metabolic stability and the oxidation pathways of its methyl groups (Adolphe-Pierre, Ménager, Tombret, Vérité, Lepage, & Lafont, 1998).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-9-7-12(15-19-9)14-13(16)8-10-3-5-11(6-4-10)20(2,17)18/h3-7H,8H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKOQYMEIDHCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

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